molecular formula C6H5N4NaO B12732737 1,2,4-Triazolo(4,3-b)pyridazin-8-ol, 6-methyl-, sodium salt CAS No. 72939-64-1

1,2,4-Triazolo(4,3-b)pyridazin-8-ol, 6-methyl-, sodium salt

Cat. No.: B12732737
CAS No.: 72939-64-1
M. Wt: 172.12 g/mol
InChI Key: KYFFCHDNMVHTJL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4-Triazolo(4,3-b)pyridazin-8-ol, 6-methyl-, sodium salt (CAS: 18591-70-3) is a heterocyclic compound featuring a fused triazole-pyridazine core with a methyl substituent at position 6 and a hydroxyl group at position 8, stabilized as a sodium salt. Its molecular formula is C₆H₅N₄O·Na, with an average molecular weight of 172.12 g/mol (calculated from and ). The compound is synthesized via phosphorous oxychloride-mediated cyclization and substitution reactions, as detailed in , which reports its NMR spectral data (¹H: δ 2.39 ppm for methyl; ¹³C: δ 21.6 ppm for methyl carbon) and a melting point exceeding 280°C .

Pharmacologically, it serves as a key intermediate in developing tankyrase (TNKS) inhibitors, exhibiting low nanomolar inhibitory activity by mimicking NAD isosteres, as confirmed by crystallographic studies (). Its sodium salt form enhances solubility, making it advantageous for biological assays and drug formulation .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

72939-64-1

Molecular Formula

C6H5N4NaO

Molecular Weight

172.12 g/mol

IUPAC Name

sodium;6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-olate

InChI

InChI=1S/C6H6N4O.Na/c1-4-2-5(11)6-8-7-3-10(6)9-4;/h2-3,11H,1H3;/q;+1/p-1

InChI Key

KYFFCHDNMVHTJL-UHFFFAOYSA-M

Canonical SMILES

CC1=NN2C=NN=C2C(=C1)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthesis of the Pyridazine Core and Triazole Fusion

The pyridazine ring is often synthesized starting from hydrazide derivatives, which upon heating in acidic media (e.g., acetic acid) undergo cyclization to form the triazolo[4,3-b]pyridazine scaffold. For example, hydrazide precursors are heated in acetic acid to induce ring closure, yielding the triazolopyridazine core.

Introduction of the 6-Methyl Group

The methyl group at the 6-position is introduced via methylated precursors or by methylation reactions on the pyridazine ring before or after triazole ring formation. This step is crucial for the biological activity and solubility profile of the compound.

Formation of the 8-Hydroxy Group and Sodium Salt

The 8-hydroxy group is formed as part of the ring system or introduced by oxidation or hydrolysis steps. Subsequently, the sodium salt is prepared by neutralizing the hydroxy group with sodium hydroxide or sodium alkoxide in an appropriate solvent, typically ethanol or water, to yield the sodium salt form.

Representative Synthetic Route (Literature-Based)

Step Reaction Description Reagents/Conditions Yield (%) Notes
1 Hydrazide precursor cyclization to triazolopyridazine Heating in acetic acid, 120-130°C, 12 h ~58 Formation of triazolopyridazine core
2 Methylation at 6-position Methylating agent (e.g., methyl iodide), base Variable Ensures 6-methyl substitution
3 Introduction of 8-hydroxy group Oxidation/hydrolysis High Generates 8-ol functionality
4 Neutralization to sodium salt NaOH in ethanol or water Quantitative Formation of sodium salt

Alternative Synthetic Approaches

Some methods involve multi-step synthesis starting from substituted triazines or pyrazole derivatives, followed by ring fusion and functional group transformations. For example, related triazolo derivatives have been synthesized via bromination of acetylpyrazole derivatives, followed by reaction with amino-triazole thiols under reflux in ethanol with base catalysis, yielding fused heterocycles in good yields (69–85%). Although these methods are for related triazolo fused systems, they provide insight into the synthetic flexibility and conditions applicable to triazolopyridazines.

Analytical and Spectroscopic Confirmation

  • IR spectroscopy confirms functional groups such as hydroxyl (broad peak ~3200-3500 cm⁻¹) and carbonyl if present.
  • ^1H NMR shows characteristic singlets for methyl protons (~δ 3.0 ppm) and aromatic protons.
  • ^13C NMR confirms the carbon framework, including signals for methyl carbon and heterocyclic carbons.
  • Mass spectrometry confirms molecular weight and sodium adduct formation.
  • Elemental analysis validates purity and composition.

Summary Table of Preparation Parameters

Parameter Details
Starting materials Hydrazides, methylated pyridazines, triazole precursors
Key reagents Acetic acid, methylating agents, sodium hydroxide
Solvents Acetic acid, ethanol, DMF, water
Reaction conditions Heating (120-130°C), reflux (5-7 h), neutralization at room temp
Yields 50-85% depending on step and method
Purification Filtration, recrystallization (DMF/ethanol), chromatography

Research Findings and Notes

  • The preparation of 1,2,4-triazolo(4,3-b)pyridazin-8-ol, 6-methyl-, sodium salt is well-established via cyclization of hydrazide precursors and subsequent functionalization.
  • The sodium salt form improves solubility and stability for pharmaceutical applications.
  • Variations in synthetic routes allow for structural modifications to optimize biological activity.
  • Spectroscopic data consistently support the assigned structures and purity of the final compounds.
  • The methods avoid unreliable sources and rely on peer-reviewed chemical literature and patent disclosures.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 8 undergoes oxidation under controlled conditions. For example:

  • Reaction with mild oxidizing agents (e.g., KMnO₄ or H₂O₂) converts the hydroxyl group to a ketone, forming 6-methyl-1,2,4-triazolo(4,3-b)pyridazin-8-one .

  • Stronger oxidants (e.g., CrO₃) may lead to ring-opening or decomposition.

Nucleophilic Substitutions

The sodium salt enhances nucleophilic reactivity at electrophilic positions:

  • Halogenation : Bromination using N-bromosuccinimide (NBS) selectively substitutes hydrogen atoms on the pyridazine ring, yielding brominated derivatives .

  • Alkylation/Acylation : Reactivity with alkyl halides or acyl chlorides introduces substituents at the hydroxyl oxygen or nitrogen atoms .

Example Reaction Pathway :

ReagentConditionsProductYieldReference
NBSDMF, RT, 3h3-Bromo-6-methyl-triazolo-pyridazin-8-ol72%
Benzyl chlorideK₂CO₃, DMF, 80°C, 6h8-O-Benzyl derivative58%

Condensation and Cyclocondensation

The compound participates in cyclocondensation reactions to form fused heterocycles:

  • Reaction with 4-amino-5-substituted-1,2,4-triazole-3-thiols in DMF/ethanol produces bis(1,2,4-triazolo[3,4-b] thiadiazine) derivatives .

  • Condensation with o-phenylenediamine generates quinoxaline-fused analogs .

Mechanistic Insight :

  • S-Alkylation of the thiol group precedes intramolecular cyclization, eliminating HBr and H₂O .

  • The process is confirmed by disappearance of NH₂ signals in IR/NMR and appearance of SCH₂ protons (δ ~4.3 ppm) .

Metal-Catalyzed Cross-Couplings

Palladium-catalyzed reactions enable functionalization:

  • Suzuki-Miyaura Coupling : Reacts with aryl boronic acids to introduce aromatic groups at brominated positions .

  • Negishi Coupling : Alkylzinc reagents (e.g., 2-propylzinc bromide) substitute halogens under Pd-PEPPSI catalysis .

Optimized Conditions :

  • Catalyst: Pd-PEPPSI-IHeptCl (1.2 mol%)

  • Solvent: Toluene, 0°C → RT

  • Yield: 65–85% for alkyl/aryl derivatives .

Hydrogenation and Reduction

The triazolo-pyridazine core is susceptible to hydrogenation:

  • Catalytic Hydrogenation : Using 5% Pd/C under H₂ pressure (60 psig) reduces nitro groups to amines in related precursors .

  • LiAlH₄ Reduction : Converts amide functionalities to amines in multi-step syntheses .

Acid/Base-Mediated Transformations

  • Deprotonation : The sodium salt dissociates in polar solvents, enhancing solubility for further reactions .

  • Acid Quenching : Treatment with HCl regenerates the free hydroxyl form, useful for purification .

Biological Activity-Directed Modifications

Derivatives are tailored for medicinal applications:

  • BRD4 Inhibition : Substituents at position 6 (methyl) and 8 (hydroxyl) optimize binding to bromodomains, achieving IC₅₀ values of 0.013–0.016 μM .

  • Antimicrobial Activity : Chlorination or sulfonation enhances activity against Gram-positive bacteria .

Key Structural Insights from Crystallography

  • The hydroxyl group participates in water-mediated hydrogen bonds with biological targets (e.g., BRD4) .

  • Sodium coordination stabilizes the anionic form, influencing reactivity and solubility .

Scientific Research Applications

Antimicrobial Activity

Research indicates that triazole derivatives possess significant antimicrobial properties. The sodium salt form of 6-methyl-1,2,4-triazolo(4,3-b)pyridazin-8-ol has been evaluated for its effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. Studies suggest that compounds containing the triazole ring exhibit enhanced activity due to their ability to disrupt microbial cell walls .

Anticonvulsant Properties

The compound has shown potential anticonvulsant effects in various animal models. Its structural similarity to other known anticonvulsants suggests that it may interact with neurotransmitter systems involved in seizure activity. Research into structure-activity relationships (SAR) has identified modifications that enhance its efficacy against seizures induced by chemical agents .

Drug Design and Development

The unique physicochemical properties of the triazolo-pyridazine framework make it an attractive candidate for drug design. The compound has been explored for its ability to act as a scaffold in the development of new therapeutic agents targeting a range of diseases including infections and neurological disorders .

Case Studies

Study Focus Findings
Łączkowski et al. (2020)Anticonvulsant ActivityIdentified SAR for triazole analogs; demonstrated significant protection in seizure models .
NCBI Study (2021)Antimicrobial EfficacyReported potent antimicrobial activity against MRSA using derivatives of triazole compounds .
MDPI Review (2022)Drug DesignDiscussed the role of triazole scaffolds in developing new drugs with enhanced bioactivity .

Mechanism of Action

The mechanism of action of 1,2,4-Triazolo(4,3-b)pyridazin-8-ol, 6-methyl-, sodium salt involves its interaction with specific molecular targets and pathways. The compound binds to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antibacterial activity is attributed to its ability to inhibit bacterial cell wall synthesis.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Molecular Weight (g/mol) Biological Activity Key Reference(s)
6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol (Parent compound) 6-CH₃, 8-OH 150.14 TNKS inhibitor (IC₅₀: ~10 nM)
6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate sodium salt 6-Cl, 3-COO⁻Na 220.55 Undisclosed (probable kinase inhibitor)
N-(4-Methoxybenzyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine 6-CH₃, 8-NH-(4-methoxybenzyl) 296.32 Improved solubility; reduced TNKS potency
6-Ethyl-N-(2-(thiophen-2-yl)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-8-amine 6-C₂H₅, 8-NH-(thiophen-ethyl) 273.35 Moderate cytotoxicity in cancer models
1,2,4-Triazolo[4,3-b]pyridazin-8-ol (Unsubstituted) None 136.11 Weak TNKS binding (IC₅₀ > 1 µM)

Key Observations:

Substitution at Position 6 :

  • The methyl group (6-CH₃) in the parent compound enhances TNKS binding affinity compared to the unsubstituted analogue (IC₅₀: ~10 nM vs. >1 µM) .
  • Replacement with chlorine (6-Cl) in the carboxylate derivative () introduces a polarizable halogen but eliminates hydroxyl group hydrogen bonding, likely altering target specificity .

Modification at Position 8: The sodium salt of the hydroxyl group improves aqueous solubility (critical for in vivo studies) versus the free acid or neutral amine derivatives . Aminoalkyl side chains (e.g., 4-methoxybenzyl, thiophen-ethyl) in derivatives like compounds 18 and 22 () reduce TNKS potency but enhance membrane permeability, suggesting trade-offs between solubility and target engagement .

Pharmacological and Physicochemical Comparisons

Table 2: Pharmacokinetic and Physicochemical Profiles

Compound LogP (Predicted) Aqueous Solubility TNKS Inhibitory Activity (IC₅₀) Thermal Stability (Melting Point)
6-Methyl parent compound (sodium salt) 0.98 High (≥10 mg/mL) 10 nM >280°C
6-Chloro carboxylate sodium salt 1.25 Moderate (~5 mg/mL) Not reported Undisclosed
N-(4-Methoxybenzyl) derivative 2.34 Low (<1 mg/mL) 250 nM 188–192°C

Key Findings:

    Biological Activity

    1,2,4-Triazolo(4,3-b)pyridazin-8-ol, 6-methyl-, sodium salt (CAS No. 18591-70-3) is a heterocyclic compound that has garnered attention for its biological activities. This compound exhibits various pharmacological properties, making it a subject of interest in medicinal chemistry and drug development. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

    • Molecular Formula : C₆H₆N₄NaO
    • Molecular Weight : 150.14 g/mol
    • CAS Number : 18591-70-3
    • Structure : The compound features a triazole ring fused to a pyridazine moiety with a hydroxyl group at the 8-position and a methyl group at the 6-position.

    Antitumor Activity

    Recent studies have demonstrated that derivatives of triazolo-pyridazines exhibit significant antitumor activity. For instance, compounds structurally related to 1,2,4-triazolo(4,3-b)pyridazin-8-ol have been shown to inhibit the growth of various cancer cell lines. In one study, a closely related compound exhibited IC₅₀ values of 0.83 μM against A549 lung cancer cells and 0.15 μM against MCF-7 breast cancer cells . This suggests that the sodium salt form may also possess similar antitumor properties.

    The proposed mechanisms by which triazolo-pyridazine derivatives exert their biological effects include:

    • c-Met Kinase Inhibition : Some derivatives have been identified as potent inhibitors of c-Met kinase, which is implicated in tumor growth and metastasis. The inhibition of this pathway can lead to reduced cell proliferation in cancer .
    • Apoptosis Induction : Studies indicate that these compounds can induce apoptosis in cancer cells through various pathways, including caspase activation and mitochondrial dysfunction .

    Study on Antimicrobial Activity

    In an investigation of antimicrobial properties, sodium salt derivatives were tested against various pathogens. The results indicated moderate inhibitory effects against specific bacterial strains, suggesting potential applications in treating infections .

    Evaluation of Antiparasitic Activity

    Research focusing on antiparasitic properties revealed that triazolo-pyridazine compounds could effectively eliminate Cryptosporidium parasites in vitro. One study reported that certain derivatives exhibited rapid elimination rates compared to traditional treatments . The effectiveness was attributed to their ability to disrupt metabolic pathways critical for parasite survival.

    Data Table: Summary of Biological Activities

    Activity TypeCompound/DerivativeTarget/PathwayIC₅₀ ValueReference
    AntitumorTriazolo derivativeA549 Cancer Cells0.83 μM
    AntitumorTriazolo derivativeMCF-7 Cancer Cells0.15 μM
    AntimicrobialSodium salt derivativeVarious Bacterial StrainsModerate
    AntiparasiticTriazolo derivativeCryptosporidiumEffective

    Q & A

    Q. Table 1: Key Reaction Conditions

    StepReagents/ConditionsYield (%)Purity (%)
    1Triethyl orthoformate, AcOH, reflux, 12h65–7090
    2NaOH, DMF, 60°C, 6h80–8595

    Basic: How is the structural integrity of this compound validated in academic research?

    Methodological Answer:
    Structural confirmation employs:

    • 1H/13C NMR: Key signals include the pyridazine C8-OH proton (δ 10.2–10.5 ppm, broad) and the 6-methyl group (δ 2.4–2.6 ppm, singlet) .
    • X-ray Crystallography: Resolves the triazolo-pyridazine bicyclic system and sodium coordination geometry. For example, a related compound showed a planar triazole ring fused to pyridazine at C4 and C5 positions .
    • Elemental Analysis: Confirms stoichiometry (e.g., C: 45.2%, H: 3.1%, N: 31.5%) .

    Advanced: How does the sodium salt form influence pharmacological activity compared to the free acid?

    Methodological Answer:
    The sodium salt enhances solubility (>50 mg/mL in water vs. <1 mg/mL for the free acid), improving bioavailability in in vitro assays. For example:

    • Tankyrase Inhibition: A structurally similar sodium salt derivative exhibited IC₅₀ = 12 nM (vs. 35 nM for the free acid) due to improved cellular uptake .
    • Stability: The salt form reduces degradation in physiological pH (t₁/₂ = 8h vs. 2h for the free acid at pH 7.4) .

    Q. Table 2: Comparative Pharmacological Data

    PropertySodium Salt FormFree Acid Form
    Aqueous Solubility>50 mg/mL<1 mg/mL
    IC₅₀ (Tankyrase Inhibition)12 nM35 nM
    Plasma Stability (t₁/₂)8h2h

    Advanced: What strategies resolve contradictions in reported biological activity across studies?

    Methodological Answer:
    Contradictions often arise from assay variability or impurities. Mitigation strategies include:

    • Cross-Validation: Re-test the compound in orthogonal assays (e.g., enzymatic vs. cell-based TNKS inhibition) .
    • Purity Assessment: Use HPLC-MS to confirm >95% purity and rule out byproducts (e.g., des-methyl analogs) .
    • Structural Confirmation: Re-examine crystallographic data to verify regiochemistry (e.g., triazole fusion at C4 vs. C3) .

    Advanced: How can structure-activity relationships (SAR) guide optimization of this compound?

    Methodological Answer:
    SAR studies focus on:

    • Triazole Substitution: Introducing electron-withdrawing groups (e.g., -Cl) at C6 increases enzymatic binding affinity (ΔIC₅₀ = 5-fold) .
    • Sodium Counterion Effects: Larger cations (e.g., K⁺) reduce solubility but improve membrane permeability in logP assays .
    • Hydroxyl Position: Moving the -OH group from C8 to C7 diminishes TNKS inhibition (IC₅₀ > 100 nM) .

    Basic: What are the recommended storage conditions to ensure compound stability?

    Methodological Answer:

    • Storage: Protect from light in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent oxidation of the hydroxyl group .
    • Stability Tests: Monitor via HPLC every 6 months; degradation <5% over 2 years under recommended conditions .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.